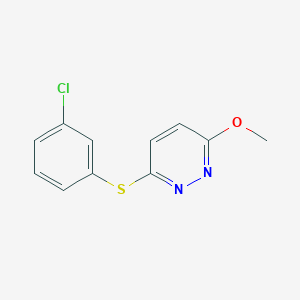
3-(3-Chloro-phenylsulfanyl)-6-methoxy-pyridazine
Cat. No. B8305915
M. Wt: 252.72 g/mol
InChI Key: SVFLJNRAWWEZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06872722B2
Procedure details


A mixture of 3-(3-chloro-phenylsulfanyl)-6-methoxy-pyridazine (529 mg), m-chloroperbenzoic acid (MCPBA) (760 mg) and chloroform (20 mL) was prepared and stirred at room temperature for two hours. The reaction mixture was diluted with 5% sodium thiosulfate (20 mL) followed by water (30 mL). The chloroform layer was collected, dried over anhydrous sodium sulfate, filtered and the dried chloroform portion was evaporated to dryness. The resulting solid residue was purified by silica gel chromatography (3:1 hexane/ethyl acetate as eluent) to obtain 3-(3-chloro-benzenesulfonyl)-6-methoxy-pyridazine (29%, 173 mg); mass spectrum, M+, 285.
Quantity
529 mg
Type
reactant
Reaction Step One




Name
sodium thiosulfate
Quantity
20 mL
Type
solvent
Reaction Step Three

Yield
29%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([S:8][C:9]2[N:10]=[N:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=2)[CH:5]=[CH:6][CH:7]=1.ClC1C=CC=C(C(OO)=[O:25])C=1.C(Cl)(Cl)Cl.[OH2:32]>S([O-])([O-])(=O)=S.[Na+].[Na+]>[Cl:1][C:2]1[CH:3]=[C:4]([S:8]([C:9]2[N:10]=[N:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=2)(=[O:25])=[O:32])[CH:5]=[CH:6][CH:7]=1 |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
529 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1)SC=1N=NC(=CC1)OC
|
|
Name
|
|
|
Quantity
|
760 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
sodium thiosulfate
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for two hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The chloroform layer was collected
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the dried chloroform portion was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid residue was purified by silica gel chromatography (3:1 hexane/ethyl acetate as eluent)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1)S(=O)(=O)C=1N=NC(=CC1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 173 mg | |
| YIELD: PERCENTYIELD | 29% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
